2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid
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Overview
Description
2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyrrole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted pyrrole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution often employs reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogens or nitro groups .
Scientific Research Applications
2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thiazole Derivatives: Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Pyrrole Derivatives: Pyrrole-based compounds are widely studied for their applications in medicinal chemistry and materials science.
Uniqueness: 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid stands out due to its fused ring structure, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
832735-93-0 |
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Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)11-6-10-7-19(17,18)8-14(10)12(11)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,16) |
InChI Key |
KKXFXPGZXPFOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N2CS1(=O)=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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